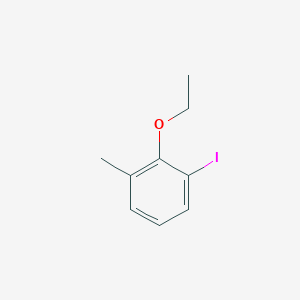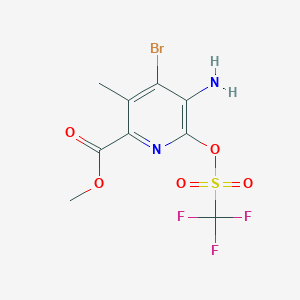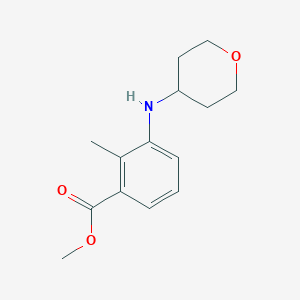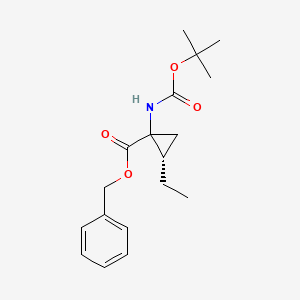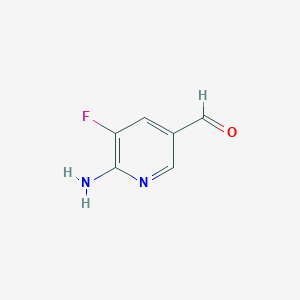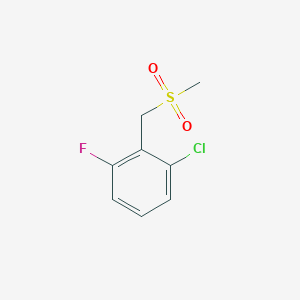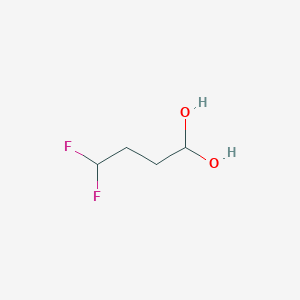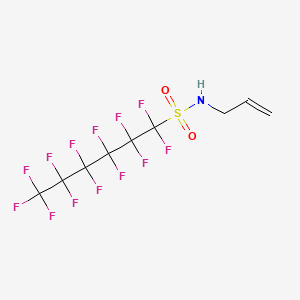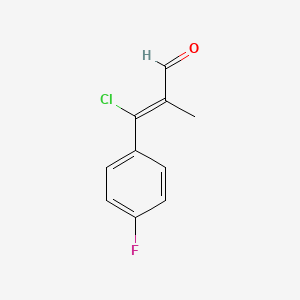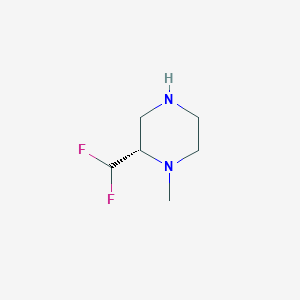
(S)-2-(Difluoromethyl)-1-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Difluoromethyl)-1-methylpiperazine is a chiral compound characterized by the presence of a difluoromethyl group attached to a piperazine ring The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Difluoromethyl)-1-methylpiperazine typically involves the introduction of the difluoromethyl group into the piperazine ring. One common method is the difluoromethylation of aliphatic alcohols using an S-(difluoromethyl)sulfonium salt. This reaction proceeds under mild conditions and is compatible with a wide variety of functional groups, yielding the corresponding alkyl difluoromethyl ethers in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Difluoromethyl)-1-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the difluoromethyl group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives.
Applications De Recherche Scientifique
(S)-2-(Difluoromethyl)-1-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions, especially those involving fluorine-containing molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mécanisme D'action
The mechanism of action of (S)-2-(Difluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl-containing compounds: These compounds have three fluorine atoms attached to a carbon atom, offering different steric and electronic properties compared to difluoromethyl groups.
Fluorosulfonyl-containing heterocyclic compounds: These compounds contain fluorosulfonyl groups, which also exhibit unique reactivity and applications.
Uniqueness
(S)-2-(Difluoromethyl)-1-methylpiperazine is unique due to its specific stereochemistry and the presence of the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H12F2N2 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
(2S)-2-(difluoromethyl)-1-methylpiperazine |
InChI |
InChI=1S/C6H12F2N2/c1-10-3-2-9-4-5(10)6(7)8/h5-6,9H,2-4H2,1H3/t5-/m0/s1 |
Clé InChI |
PPKAZYAHZHGHSN-YFKPBYRVSA-N |
SMILES isomérique |
CN1CCNC[C@H]1C(F)F |
SMILES canonique |
CN1CCNCC1C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


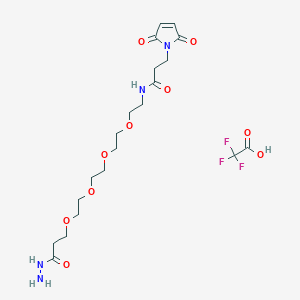
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)

